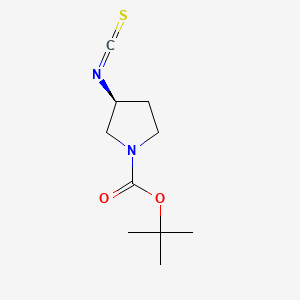
tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an isothiocyanate group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl(3S)-3-aminopyrrolidine-1-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of thioureas.
Scientific Research Applications
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino acid residues such as lysine and cysteine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(3S)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl(3S)-3-thiocyanatopyrrolidine-1-carboxylate
- tert-Butyl(3S)-3-isocyanatopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to similar compounds with different functional groups. This reactivity makes it valuable for specific applications in chemical synthesis and biological studies .
Biological Activity
tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential therapeutic applications.
Structural Overview
The compound features a tert-butyl group, a pyrrolidine ring, and an isothiocyanate functional group. The presence of the isothiocyanate moiety is significant as it is known for exhibiting various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research has shown that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Studies have indicated that compounds with isothiocyanate groups can inhibit tumor growth in vitro and in vivo.
Antimicrobial Activity
Isothiocyanates have demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported that certain isothiocyanates can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.
Metabolic Stability
The metabolic stability of this compound is influenced by the tert-butyl group, which can affect the compound's pharmacokinetics. Research indicates that modifications to the tert-butyl moiety can enhance metabolic stability, potentially leading to improved bioavailability and reduced toxicity.
Case Study: Metabolic Pathways
A study examining the metabolic pathways of similar compounds found that the tert-butyl group often undergoes oxidation, leading to various metabolites. This metabolic pathway can significantly impact the pharmacological activity of the compound, as demonstrated in Table 1 below.
| Compound | Metabolic Pathway | Key Metabolites | Bioactivity |
|---|---|---|---|
| This compound | Oxidation | Alcohol derivatives | Anticancer activity |
| Tert-butyl isothiocyanate | Hydrolysis | Thiocarbamate | Antimicrobial activity |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrrolidine ring or the introduction of additional functional groups have been explored to improve efficacy against specific cancer cell lines.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl (3S)-3-isothiocyanatopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
BRHYXIAYPHYBDB-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















